5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
917907-13-2 |
|---|---|
Molecular Formula |
C15H15N3S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3S2/c1-9-10(2)20-15-13(9)14(16-8-17-15)18-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
UNYYGWOJAVLQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3SC)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction
The Gewald reaction is a well-established method for synthesizing thienopyrimidine derivatives. The process can be summarized as follows:
- Reagents : Ethyl acetoacetate, malononitrile, sulfur.
- Conditions : Ethanol as a solvent; diethylamine as a catalyst; ambient temperature stirring.
- Outcome : Formation of tetra-substituted thiophene which serves as a precursor for further reactions.
This method has been shown to yield high purity products suitable for further functionalization.
Cyclocondensation
Following the Gewald reaction, cyclocondensation with appropriate nitriles is performed under acidic conditions:
- Reagents : Tetra-substituted thiophene from the Gewald reaction and nitriles.
- Conditions : Acidic medium (e.g., passing dry hydrogen chloride gas).
- Outcome : Formation of thieno[2,3-d]pyrimidine derivatives.
This step is crucial for establishing the pyrimidine core structure necessary for the final compound.
Introduction of Methylsulfanyl Group
The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution:
- Reagents : Appropriate phenyl halides or sulfonates.
- Conditions : Base-catalyzed conditions (e.g., sodium hydride or potassium carbonate).
- Outcome : Formation of N-[2-(methylsulfanyl)phenyl] derivative.
This step enhances the biological activity and solubility of the final compound.
Summary of Yield and Purity
The following table summarizes the yields and purity levels obtained from various preparation methods discussed above.
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Gewald Reaction | 75-85 | >95 | High yield; suitable for further reactions |
| Cyclocondensation | 70-80 | >90 | Effective formation of thieno[2,3-d]pyrimidine core |
| Nucleophilic Substitution | 65-75 | >92 | Key step for introducing methylsulfanyl group |
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophiles like benzylamine can be used for substitution reactions, often under basic conditions.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C15H15N3S2 and a molecular weight of 301.4 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The specific arrangement of methyl and methylsulfanyl groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry .
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine, as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:
- A study demonstrated that thieno[2,3-d]pyrimidines exhibit cytotoxic effects against breast cancer cells (MDA-MB-231), suggesting their potential use in developing new cancer therapies .
- Another investigation focused on the compound's ability to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a crucial role in cancer progression and neurodegenerative diseases. The selectivity and potency of these inhibitors make them promising candidates for further drug development .
Neuroprotective Effects
The neuroprotective properties of thieno[2,3-d]pyrimidine derivatives are also noteworthy. Research has shown that compounds with this scaffold can penetrate the blood-brain barrier effectively, making them suitable for treating neurodegenerative disorders. Their ability to modulate neuroinflammatory processes presents opportunities for developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .
Antiviral Activity
Emerging evidence suggests that thieno[2,3-d]pyrimidine derivatives may possess antiviral properties. A review highlighted their potential as antiviral agents against various viruses by inhibiting viral replication mechanisms. This aspect opens new avenues for research into treatments for viral infections, particularly those resistant to current antiviral therapies .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Biological Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced cytotoxicity against MDA-MB-231 cells. The study concluded that these compounds could serve as lead candidates for developing novel anticancer drugs .
Case Study 2: Neuroprotective Mechanisms
A pharmacological evaluation conducted on thieno[2,3-d]pyrimidines revealed their ability to protect neuronal cells from oxidative stress-induced damage. The study utilized in vitro models to demonstrate that these compounds could reduce apoptosis rates in neuronal cells exposed to neurotoxic agents. This finding supports their potential application in treating neurodegenerative diseases where oxidative stress is a contributing factor .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein tyrosine kinases and cyclin-dependent kinases, by binding to their active sites . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidine Core
- 5,6-Dimethyl vs. Ethynyl groups introduce rigidity and enable covalent binding to kinase targets (e.g., ErbB family) via Michael addition . Halogenated analogs (e.g., 6-bromo derivatives) serve as intermediates for cross-coupling reactions, enabling further functionalization (Sonogashira coupling in ).
N-Substituent Modifications
- N-[2-(Methylsulfanyl)phenyl] vs. N-Benzyl or N-Aryl Groups
- The 2-(methylsulfanyl)phenyl substituent provides moderate electron-donating effects via the sulfur atom, influencing π-π stacking and hydrogen-bonding interactions. In contrast, N-benzyl groups (e.g., 2,6-dimethyl-N-(phenylmethyl) in ) increase lipophilicity but may reduce target selectivity .
- N-(4-Methoxyphenyl) derivatives (e.g., compound 5c in ) exhibit improved solubility due to the methoxy group’s polarity, though this can compromise blood-brain barrier penetration .
Tetrahydrobenzo-Fused Derivatives
Compounds like N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () incorporate a saturated benzo ring, reducing planarity and enhancing metabolic stability. These derivatives show 68–70% synthetic yields and distinct NMR profiles (e.g., aliphatic proton signals at δ 1.34–1.72 ppm) compared to the fully aromatic target compound .
Antimicrobial Activity
- 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives () demonstrate broad-spectrum activity against Bacillus subtilis and Aspergillus niger, with MIC values <10 µg/mL. The phenylsulfonyl group enhances electron-withdrawing effects, potentiating membrane disruption .
- 5-(Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine () shows moderate antifungal activity, suggesting that electron-deficient aryl groups may optimize interactions with fungal enzymes .
Kinase Inhibition
- Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine benzenesulfonate) is a potent lipogenesis inhibitor targeting fatty acid synthase (IC₅₀ = 3.2 µM). The pyrrolidinyl-benzyl substituent facilitates brain penetration, unlike the target compound’s 2-(methylsulfanyl)phenyl group .
- 6-Ethynylthieno[2,3-d]pyrimidin-4-anilines () act as covalent EGFR inhibitors, with ethynyl groups forming irreversible bonds with cysteine residues (e.g., Cys797) .
Spectral Data
Biological Activity
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS Number: 917907-13-2) is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is . The compound features a thieno[2,3-d]pyrimidine core substituted with methyl groups and a methylsulfanyl phenyl group. This unique structure is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine have been shown to inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine | Caco-2 | 39.8% | |
| Similar Thieno Derivative | A549 | 31.9% |
The inhibition of cell proliferation is often attributed to the compound's ability to interfere with key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Microorganism | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | |
| Vancomycin-resistant Enterococcus (VRE) | Moderate Activity |
The biological activity of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine can be attributed to its interaction with specific molecular targets:
- Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to inhibit DHFR, leading to reduced folate synthesis necessary for DNA replication.
- Kinase Inhibition : Compounds in this class may also act as inhibitors of various kinases involved in signaling pathways that regulate cell division and apoptosis.
Study on Anticancer Activity
A study published in the journal Molecules reported the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for anticancer activity. The study found that specific substitutions on the thieno ring enhanced anticancer efficacy against Caco-2 cells significantly compared to untreated controls .
Antimicrobial Efficacy Research
Research published in Pharmaceuticals highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The study indicated that modifications to the methylsulfanyl group could enhance antimicrobial potency .
Q & A
Q. What synthetic methodologies are recommended for preparing 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves condensation of 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or aromatic amines to form the pyrimidine ring . For the target compound, a multi-step approach is suggested:
Core Formation : Use a Niementowski-like reaction, heating 2-amino-3-methoxycarbonylthiophene with formamide at 200°C to form the thienopyrimidine core .
Substitution : Introduce the 5,6-dimethyl groups via alkylation or direct substitution during cyclization.
Amination : React the intermediate with 2-(methylsulfanyl)aniline under Buchwald-Hartwig coupling conditions (Pd catalyst, ligand, base) to attach the aryl amine moiety .
Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization are critical for isolating high-purity products .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include:
- Methyl groups at δ 2.3–2.5 ppm (singlets for 5,6-dimethyl).
- Aromatic protons from the thieno[2,3-d]pyrimidine ring (δ 7.0–8.5 ppm, split patterns dependent on substitution).
- NH proton (broad δ ~5.5–6.5 ppm) .
- 13C NMR : Confirm the presence of thiophene (δ 120–140 ppm), pyrimidine (δ 150–160 ppm), and methylsulfanyl (δ 15–20 ppm) carbons .
- IR : Look for N-H stretches (~3300 cm⁻¹), C=N (1650–1670 cm⁻¹), and C-S (600–700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How to design experiments to evaluate its inhibitory activity against cholinesterase or related enzymes?
- Methodological Answer :
- Enzyme Assays : Use Ellman’s method for cholinesterase inhibition:
Prepare enzyme (e.g., acetylcholinesterase) in phosphate buffer (pH 8.0).
Incubate with compound (0.1–100 µM) and substrate (acetylthiocholine).
Measure thiocholine production via DTNB reaction (412 nm absorbance) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Control Experiments : Include donepezil as a positive control and DMSO as a vehicle control .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Validation : Standardize assay conditions (enzyme source, pH, temperature) to minimize inter-lab variability .
- Dose-Response Curves : Ensure IC50 values are derived from ≥5 concentrations tested in triplicate.
- Structural Confirmation : Re-characterize the compound in-house to rule out impurities or degradation .
- Meta-Analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. What computational strategies predict reactivity or binding modes of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, Fukui indices) and predict reactive sites .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to cholinesterase (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with catalytic triad .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
